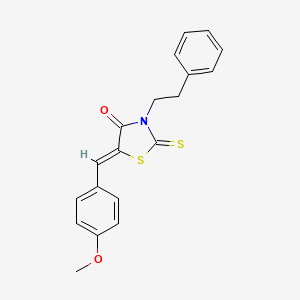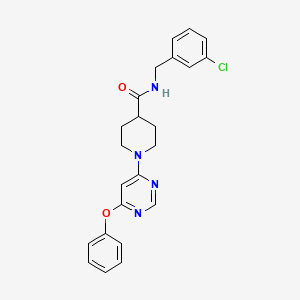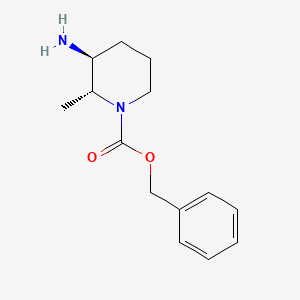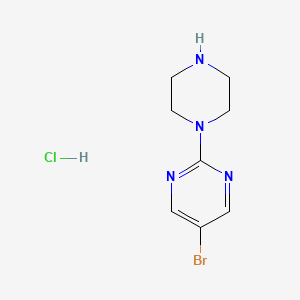
(Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thioxothiazolidinone core, which is a sulfur-containing heterocycle, and is substituted with a methoxybenzylidene and a phenethyl group. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with 3-phenethyl-2-thioxothiazolidin-4-one under basic conditions. A common method includes the use of sodium hydroxide (NaOH) as a base in a solvent such as ethanol or methanol. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thioxothiazolidinone ring, where nucleophiles such as amines or thiols replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thioethers or amines.
Aplicaciones Científicas De Investigación
(Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit the enzyme VEGFR-2, which is involved in angiogenesis and cancer cell growth . The compound’s thioxothiazolidinone core is crucial for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-3-(4-methoxybenzylidene)thiochroman-4-one: Another compound with a similar methoxybenzylidene group but a different core structure.
N-(4-methoxybenzylidene)-4-aminobenzoic acid: A Schiff base with a similar methoxybenzylidene group but different functional groups.
Uniqueness
(Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one is unique due to its thioxothiazolidinone core, which imparts specific chemical reactivity and biological activity
Propiedades
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S2/c1-22-16-9-7-15(8-10-16)13-17-18(21)20(19(23)24-17)12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHOOJHSGRIFNX-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2674886.png)


![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2674890.png)


![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2674893.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2674896.png)
![4-cyclobutyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2674899.png)

![N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE](/img/structure/B2674902.png)
![tert-butyl6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylatehydrochloride](/img/structure/B2674903.png)
